molecular formula C10H10BrF3O2 B1314262 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene CAS No. 102793-82-8

1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene

Cat. No.: B1314262
CAS No.: 102793-82-8
M. Wt: 299.08 g/mol
InChI Key: RASDCGNENJFFNR-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene is a brominated aromatic ether featuring a 3-bromopropoxy chain and a trifluoromethoxy (-OCF₃) group on a benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in agrochemical and pharmaceutical research. The trifluoromethoxy group enhances electron-withdrawing properties, influencing reactivity and stability, while the bromopropoxy moiety provides a handle for further functionalization via nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

1-(3-bromopropoxy)-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O2/c11-6-1-7-15-8-2-4-9(5-3-8)16-10(12,13)14/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RASDCGNENJFFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCBr)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60546358
Record name 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102793-82-8
Record name 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60546358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene typically involves the reaction of 4-(trifluoromethoxy)phenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide under reflux conditions. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromopropoxy group can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base and an appropriate solvent.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. The trifluoromethoxy group can influence the reactivity of the benzene ring by withdrawing electron density, making it more susceptible to electrophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene with key analogs, highlighting structural variations, properties, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound (Target) - 3-Bromopropoxy
- Trifluoromethoxy (-OCF₃)
C₁₀H₁₀BrF₃O₂ 299.09 (calculated) Intermediate for pesticides, pharmaceuticals, and fluorinated polymers
1-(Bromomethyl)-4-(trifluoromethoxy)benzene - Bromomethyl (-CH₂Br)
- Trifluoromethoxy (-OCF₃)
C₈H₆BrF₃O 254.03 Precursor for flufenerim (pesticide); SN2 reactions with cyanide or amines
1-(3-Bromopropoxy)-4-(tert-butyl)benzene - 3-Bromopropoxy
- tert-Butyl (-C(CH₃)₃)
C₁₃H₁₉BrO 271.20 Building block for surfactants or ligands; less electronegative than -OCF₃
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene - Bromo
- Fluoro
- Trifluoromethoxy (-OCF₃)
C₇H₃BrF₄O 272.00 Electrophilic aromatic substitution; pharmaceutical intermediates
1-(Allyloxy)-4-(2-(bromomethyl)-1,1,1-trifluorodecan-2-yl)benzene - Allyloxy
- Bromomethyl-trifluorodecane
C₂₀H₂₅BrF₃O 440.31 Homologation via C–C bond insertion; complex alkyl chain synthesis
4-(Trifluoromethoxy)benzyl Chloride - Benzyl chloride (-CH₂Cl)
- Trifluoromethoxy (-OCF₃)
C₈H₆ClF₃O 218.58 Nucleophilic substitution; precursor to isothiocyanates (bioconjugation)
1-((2-Methylallyl)oxy)-4-(trifluoromethoxy)benzene - 2-Methylallyloxy
- Trifluoromethoxy (-OCF₃)
C₁₁H₁₁F₃O₂ 232.20 Sharpless asymmetric dihydroxylation; nitroimidazole drug intermediates

Key Structural and Functional Comparisons

Electronic Effects :

  • The trifluoromethoxy group (-OCF₃) in the target compound is strongly electron-withdrawing, activating the benzene ring toward electrophilic substitution at specific positions. This contrasts with tert-butyl (in ), which is electron-donating and deactivates the ring.
  • Bromopropoxy vs. bromomethyl : The longer chain in bromopropoxy increases steric hindrance but offers flexibility for coupling reactions, whereas bromomethyl enables faster SN2 reactivity .

Reactivity :

  • The target’s bromopropoxy group undergoes nucleophilic displacement (e.g., with amines to form Fragment 1 in ), similar to benzyl chloride derivatives ().
  • Fluoromethyl analogs (e.g., 1-(fluoromethyl)-4-(trifluoromethoxy)benzene in ) exhibit distinct ¹⁹F NMR shifts (δ ~ -55 to -60 ppm) and are used in radiofluorination studies .

Applications :

  • Agrochemicals : The target and 1-(bromomethyl)-4-(trifluoromethoxy)benzene are critical in synthesizing flufenerim, a pesticide effective against aphids and moths .
  • Pharmaceuticals : Compounds like 1-((2-methylallyl)oxy)-4-(trifluoromethoxy)benzene are intermediates in nitroimidazole-based drugs (e.g., VL-2098 for antimicrobial applications) .

Data Tables

Table 1: NMR Data for Selected Compounds

Compound ¹H NMR (δ, ppm) ¹⁹F NMR (δ, ppm) References
1-(Fluoromethyl)-4-(trifluoromethoxy)benzene 4.55 (d, J=47 Hz, 2H, CH₂F) -58.2 (CF₃)
1-(Bromomethyl)-4-(trifluoromethoxy)benzene 4.50 (s, 2H, CH₂Br) -57.8 (CF₃)
4-(Trifluoromethoxy)benzyl Chloride 4.60 (s, 2H, CH₂Cl) -57.5 (CF₃)

Table 2: Yield and Purity in Syntheses

Compound Yield Purity Method References
1-(3-Bromopropoxy)-4-(trifluoromethyl)benzene 64% >95% Column chromatography (hexane/EtOAc)
1-(Allyloxy)-4-(2-(bromomethyl)-trifluorodecane) 64% >90% FCC purification
Flufenerim 40% >95% Multi-step alkylation/cyanidation

Biological Activity

1-(3-Bromopropoxy)-4-(trifluoromethoxy)benzene, with the CAS number 102793-82-8, is a chemical compound that exhibits significant biological activity. Its unique structural features, including a bromopropoxy group and a trifluoromethoxy moiety, suggest potential interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Formula

  • C : 10
  • H : 10
  • Br : 1
  • F : 3
  • O : 1

Molecular Weight

  • 241.01 g/mol

Structural Characteristics

The compound features a benzene ring substituted with a bromopropoxy group at one position and a trifluoromethoxy group at another. This configuration may influence its lipophilicity and ability to penetrate biological membranes.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. Similar compounds have demonstrated the ability to modulate various biochemical pathways, suggesting that this compound may also exert diverse effects at the molecular level.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its bioavailability and therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy.

Biological Assays and Findings

Several studies have investigated the biological effects of this compound:

  • Antimicrobial Activity : Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of halogenated phenols have shown activity against various bacterial strains.
  • Enzyme Inhibition : The trifluoromethoxy group may enhance binding affinity to specific enzymes involved in metabolic pathways. Studies suggest that similar compounds can act as inhibitors of cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Studies

  • Anticancer Activity : A study evaluating the anticancer potential of halogenated phenolic compounds found that certain derivatives could induce apoptosis in cancer cell lines. The presence of bromine and trifluoromethyl groups was correlated with enhanced cytotoxicity.
  • Neuroprotective Effects : Research into neuroprotective agents has revealed that compounds with similar functional groups can protect neuronal cells from oxidative stress. This suggests potential applications in neurodegenerative diseases.

Comparative Analysis

Compound NameCAS NumberBiological Activity
This compound102793-82-8Antimicrobial, anticancer
1-Bromo-4-(trifluoromethoxy)benzene407-14-7Enzyme inhibition
Ethyl 2-amino-3-hydroxy-3-phenylpropanoate42267-16-3Metabolic pathway modulation

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